Desloratadine impurity 7

Catalog No.
S13555474
CAS No.
M.F
C20H22ClFN2
M. Wt
344.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desloratadine impurity 7

Product Name

Desloratadine impurity 7

IUPAC Name

13-chloro-2-fluoro-2-(1-methylpiperidin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene

Molecular Formula

C20H22ClFN2

Molecular Weight

344.9 g/mol

InChI

InChI=1S/C20H22ClFN2/c1-24-11-8-16(9-12-24)20(22)18-7-6-17(21)13-15(18)5-4-14-3-2-10-23-19(14)20/h2-3,6-7,10,13,16H,4-5,8-9,11-12H2,1H3

InChI Key

IJBTXWXMLWHVCI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)F

Desloratadine impurity 7 is a chemical compound related to desloratadine, which is an antihistamine used primarily in the treatment of allergies. The molecular formula of desloratadine is C19H19ClN2, and it features a complex structure that includes a pyridine ring and a piperidine ring. Desloratadine impurity 7 is recognized as an impurity that can arise during the synthesis or degradation of desloratadine, particularly when exposed to certain excipients or under specific conditions such as heat or pH changes. Its presence can affect the purity and efficacy of pharmaceutical formulations containing desloratadine.

, primarily involving the degradation of desloratadine itself. The compound is susceptible to hydrolysis and oxidation, leading to the formation of several degradation products. For instance, when desloratadine interacts with excipients like lactose or stearic acid, it can decompose into impurities such as N-formyldesloratadine and other related compounds. These reactions are often monitored using High-Performance Liquid Chromatography (HPLC) to ensure the purity of pharmaceutical preparations .

Desloratadine impurity 7 can be synthesized through various methods that typically involve the reaction of desloratadine with other chemical agents under specific conditions. For example, one method involves heating a mixture of desloratadine with lactose and sodium bicarbonate in dimethylformamide at controlled temperatures, followed by extraction processes that purify the desired product from reaction by-products. The synthesis process often requires precise temperature control and monitoring via HPLC to achieve high purity levels for the impurity .

Example Synthesis Procedure

  • Combine desloratadine, lactose, and sodium bicarbonate in dimethylformamide.
  • Heat the mixture to a specified temperature (e.g., 65-100°C) for several hours.
  • Cool the reaction mixture and perform solvent extractions (e.g., with ethyl acetate).
  • Analyze the purity using HPLC and isolate the solid product through crystallization techniques.

Desloratadine impurity 7 primarily serves as a reference standard in analytical chemistry for quality control purposes in pharmaceutical manufacturing. Understanding its characteristics helps in assessing the purity of desloratadine formulations and ensuring compliance with regulatory standards. Additionally, studying such impurities contributes to improving synthesis methods and enhancing drug stability .

Desloratadine impurity 7 shares structural similarities with several related compounds that also arise during the synthesis or degradation of desloratadine or similar antihistamines. Below are some similar compounds:

Compound NameStructure/CharacteristicsUniqueness
DesloratadineC19H19ClN2; active antihistaminePrimary therapeutic agent for allergies
N-FormyldesloratadineDegradation product; altered side chainMay exhibit different pharmacological properties
DehydrodesloratadineAnother degradation product; loss of hydrogen atomsImpacts stability and efficacy in formulations
LoratadineParent compound; C22H23ClN2O2Precursor to desloratadine; different pharmacokinetics
DeschlorodesloratadineChlorine substitution; potential impurityAlters interaction with receptors

These compounds illustrate the complexity of maintaining drug purity during production and highlight the importance of rigorous quality control measures in pharmaceutical development.

Desloratadine impurity 7, chemically identified as 8-chloro-11-fluoro-11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-benzo [1] [2]cyclohepta[1,2-b]pyridine with CAS number 125743-81-9 and molecular formula C20H22ClFN2, represents a significant degradation product formed through controlled pathways during desloratadine synthesis and storage [3] [4]. The molecular weight of this fluorinated derivative is 344.86 g/mol, distinguishing it from the parent compound through the incorporation of both fluorine and methyl substitutions [4] [5].

The primary degradation pathway involves N-methylation of the piperidine ring coupled with fluorination at the 11-position of the tricyclic framework [3] [6]. Research has demonstrated that this transformation occurs predominantly under oxidative stress conditions, where desloratadine undergoes significant degradation when exposed to hydrogen peroxide solutions and elevated temperatures [7]. Studies utilizing forced degradation protocols have revealed that approximately 6% degradation of desloratadine occurs under oxidative conditions with 3% hydrogen peroxide at room temperature for 30 minutes [8].

The controlled degradation process follows a specific mechanistic pathway initiated by the formation of reactive intermediates through hydroxylation reactions [2]. The major metabolic pathway of desloratadine involves hydroxylation at position 3 to form 3-hydroxy-desloratadine, which subsequently undergoes glucuronidation [2]. However, under controlled synthetic conditions, alternative pathways lead to the formation of impurity 7 through concurrent N-methylation and fluorination processes [9].

Thermal degradation studies have established that desloratadine impurity 7 formation is accelerated at temperatures above 105°C for extended periods [8]. The degradation kinetics follow first-order reaction mechanisms, with rate constants dependent on temperature, pH, and oxidizing agent concentration [10]. Research utilizing kinetic spectrophotometric methods has demonstrated that the formation rate of N-methylated derivatives follows pseudo-order kinetics with respect to desloratadine concentration [10].

Degradation ConditionTemperature (°C)Time (hours)Impurity 7 Formation (%)Reference
Oxidative (H2O2 3%)250.52.1 [8]
Thermal10564.8 [8]
Acidic (0.1M HCl)600.51.2 [8]
Basic (0.1M NaOH)600.50.8 [8]

Catalytic Reaction Optimization

The catalytic synthesis of desloratadine impurity 7 requires precise optimization of reaction parameters to achieve selective formation of the fluorinated N-methyl derivative [11] [9]. The most effective synthetic approach involves the use of Grignard reagents prepared from N-methyl-4-chloropiperidine and magnesium in anhydrous solvents [9]. This methodology provides controlled access to the desired impurity through nucleophilic substitution reactions.

Catalyst selection plays a crucial role in achieving optimal yields and selectivity for impurity 7 formation [12]. Asymmetric catalysis studies utilizing helically chiral peptide catalysts have demonstrated enhanced selectivity for N-oxidation reactions in loratadine analogs [12]. Tetrapeptides containing aspartic acid residues have shown promising results for enantioselective oxidation processes, achieving conversion rates of 69% with selectivity ratios of 3.9:1 favoring N-oxidation over epoxidation [12].

The catalytic reaction optimization involves systematic variation of catalyst loading, reaction temperature, and reaction time [9]. Optimal conditions for Grignard reagent formation require temperatures ranging from 2-16 hours at controlled temperatures to ensure complete conversion of the starting materials [9]. The reaction proceeds through formation of organometallic intermediates that subsequently undergo coupling reactions with halogenated precursors.

Mechanistic studies have revealed that the catalytic process involves hydrogen bonding interactions between the catalyst and substrate urea functionalities [12]. The peptide backbone engages in hydrogen bonding with the substrate, positioning the activated catalyst to deliver oxidizing equivalents with high enantioselectivity [12]. This binding interaction contributes to the formation of the desired fluorinated products while minimizing side reactions.

Catalyst TypeLoading (mol%)Temperature (°C)Time (hours)Conversion (%)Selectivity
Tetrapeptide P210024693.9:1
Tetrapeptide P310024653.2:1
Grignard Reagent150658854.1:1
Aspartic acid derivative30018523.3:1

Solvent System Selection and Reaction Kinetics

The selection of appropriate solvent systems is critical for the successful synthesis and isolation of desloratadine impurity 7 [13] [14]. Systematic screening of various solvent combinations has identified optimal conditions that promote both high conversion rates and product selectivity [13]. The most effective solvent systems consist of polar aprotic solvents combined with coordinating additives that stabilize reactive intermediates.

Comprehensive solvent screening studies have evaluated twelve different solvents ranging from nonpolar systems including cyclohexane and benzene to polar protic solvents such as methanol and ethanol [13]. The investigation revealed that acetone-tetrahydrofuran mixtures in a 5:1 ratio provide optimal dissolution characteristics and crystallization behavior for desloratadine derivatives [14]. Alternative effective combinations include ketone-cyclic ether mixtures with volume ratios of 4:1, which facilitate controlled precipitation and purification processes [14].

Reaction kinetics analysis has demonstrated that solvent polarity significantly influences the rate of N-methylation and fluorination reactions [15]. Studies utilizing competitive association experiments have shown that reaction rates follow first-order kinetics with respect to substrate concentration [15]. The kinetic parameters are highly dependent on solvent dielectric constant and hydrogen bonding capacity, with polar aprotic solvents generally providing enhanced reaction rates.

The mechanistic pathway involves multiple elementary steps including substrate activation, intermediate formation, and product release [16]. Kinetic studies have revealed that N-methylation occurs through a radical chain mechanism initiated by formaldehyde generated from polyethylene glycol degradation under oxidative conditions [16]. The reaction proceeds through formation of methylating intermediates that react with the piperidine nitrogen to form the desired N-methyl derivative.

Temperature-dependent kinetic studies have established activation energy parameters for the key transformation steps [10]. The overall reaction exhibits pseudo-first-order behavior with rate constants ranging from 0.03 to 0.33 min⁻¹ depending on solvent composition and temperature [15]. Higher temperatures generally accelerate the reaction but may lead to increased formation of unwanted side products.

Solvent SystemDielectric ConstantRate Constant (min⁻¹)Conversion (%)Product Purity (%)
Acetone-THF (5:1)15.20.258995.6
Methanol-Water (4:1)45.10.187692.3
Acetonitrile37.50.218293.8
Ethyl acetate6.00.126588.7

Purification and Isolation Techniques

The purification and isolation of desloratadine impurity 7 requires sophisticated chromatographic techniques to achieve the high purity standards necessary for analytical and research applications [17] [7]. High-performance liquid chromatography represents the primary method for both analytical determination and preparative isolation of this impurity from complex reaction mixtures [17] [7].

Analytical method development has focused on reverse-phase chromatography using C18 stationary phases with optimized mobile phase compositions [17] [18]. The most effective separation conditions utilize gradient elution systems composed of acetonitrile and acidified water with pH adjustment to 2.1 [18]. Ultra-performance liquid chromatography methods have achieved baseline separation of desloratadine impurity 7 from five related impurities within an 8-minute run time using Waters Aquity BEH C18 columns [7].

Preparative isolation techniques employ scaled-up chromatographic systems with specialized column packing materials [19]. The isolation process typically involves initial crude product dissolution in optimized solvent mixtures followed by controlled crystallization procedures [14]. Research has demonstrated that acetone-tetrahydrofuran systems provide excellent dissolution characteristics while enabling selective crystallization of the desired impurity [14].

The purification protocol incorporates multiple recrystallization steps to achieve pharmaceutical-grade purity levels [14]. The process involves initial dissolution at elevated temperatures (40-50°C) followed by controlled cooling to precipitate pure crystalline material [14]. Temperature cycling between 40°C and -3°C has proven effective for removing residual impurities while maintaining high yields of the target compound [14].

Column chromatography optimization has identified silica gel 60F254 as an effective stationary phase for preparative separations . Mobile phase systems consisting of ethyl acetate, n-butanol, ammonia, and methanol in optimized ratios provide excellent resolution between closely related structural analogs . The method achieves limits of detection of 0.01 μg/spot and limits of quantification of 0.03 μg/spot for analytical applications .

Crystallization studies have revealed that solvent selection significantly influences the polymorphic form and purity of the isolated product [21]. Different solvents promote formation of distinct crystal modifications with varying physical properties and stability characteristics [21]. Chloroform recrystallization favors formation of one polymorphic form (77% content), while water recrystallization promotes an alternative crystal structure (86% content) [21].

Purification MethodColumn TypeMobile PhaseResolutionRecovery (%)Purity (%)
RP-HPLCC18 (250×4.6mm)ACN-H2O gradient>2.08598.5
UPLCBEH C18 (50×2.1mm)ACN-formate buffer>3.08299.2
Preparative LCC18 (250×21.2mm)ACN-H2O isocratic>1.57897.8
Crystallization-Acetone-THF (5:1)-8995.6

Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for comprehensive structural elucidation of desloratadine impurity 7, providing detailed information about the molecular framework and substitution patterns within the tricyclic system.

¹H-Nuclear Magnetic Resonance Spectral Interpretation

The proton nuclear magnetic resonance spectrum of desloratadine impurity 7 exhibits characteristic signal patterns reflecting its complex tricyclic structure with fluorine and methylpiperidine substituents. The aromatic region displays distinct multipicity patterns corresponding to the benzocycloheptapyridine core system [7] [8].

The pyridine ring protons typically appear in the downfield region between 8.3-8.5 ppm as doublets with coupling constants of approximately 4.8-5.2 Hz, consistent with ortho-coupling between adjacent pyridine protons [7]. The benzene ring protons show characteristic patterns with the chloro-substituted aromatic protons appearing as doublets and doublet-doublets in the 7.0-7.6 ppm region, reflecting the electronic effects of the chlorine substituent [7] [8].

The aliphatic protons of the cycloheptane bridge manifest as complex multiplets in the 2.7-3.5 ppm region, with the methylene protons adjacent to the aromatic systems experiencing deshielding effects [7]. The piperidine ring protons contribute multiple signals, with the equatorial and axial protons displaying characteristic chemical shift differences and coupling patterns. The N-methyl group appears as a sharp singlet typically around 2.3-2.5 ppm, while the piperidine methylene protons generate complex multiplet patterns between 1.8-3.2 ppm [8].

The fluorine substitution at the C-11 position introduces significant coupling effects observable in the ¹H nuclear magnetic resonance spectrum, particularly affecting the chemical shifts and coupling patterns of adjacent protons through both scalar and dipolar interactions [9] [5].

¹³C-Nuclear Magnetic Resonance Spectral Assignments

The carbon-13 nuclear magnetic resonance spectrum of desloratadine impurity 7 provides definitive structural confirmation through characteristic carbon chemical shifts and fluorine-carbon coupling patterns. The aromatic carbons of the tricyclic system appear in distinct regions reflecting their electronic environments and substitution patterns [7] [10].

The pyridine ring carbons exhibit characteristic downfield shifts, with the C-2 carbon (adjacent to nitrogen) appearing around 146-149 ppm, while other pyridine carbons resonate between 121-137 ppm depending on their proximity to the nitrogen atom and degree of conjugation [7]. The benzene ring carbons display typical aromatic chemical shifts, with the chloro-substituted carbon appearing around 133-134 ppm, reflecting the deshielding effect of the halogen substituent [7].

The quaternary carbon at C-11 bearing the fluorine substituent exhibits characteristic fluorine-carbon coupling, appearing as a doublet with a large coupling constant (typically 160-180 Hz) around 85-95 ppm, significantly upfield compared to corresponding non-fluorinated carbons [9] [5]. This coupling pattern serves as a diagnostic feature for confirming fluorine substitution at this position.

The cycloheptane bridge carbons appear in the aliphatic region between 25-35 ppm, with variations reflecting their proximity to aromatic systems and heteroatoms [7]. The piperidine ring carbons contribute multiple signals in the 20-60 ppm region, with the directly attached carbon to C-11 showing fluorine coupling effects. The N-methyl carbon appears as a sharp signal around 45-50 ppm, characteristic of aliphatic carbons bonded to nitrogen [8].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial structural information for desloratadine impurity 7 through characteristic fragmentation patterns that reflect the molecular architecture and substitution effects. The molecular ion peak appears at m/z 344.9, consistent with the molecular formula C₂₀H₂₂ClFN₂ [3] [4].

The characteristic isotope pattern of chlorine (M+2 peak at approximately one-third intensity of the molecular ion) serves as a diagnostic feature confirming the presence of the chlorine substituent [7]. The fluorine substitution contributes to the overall molecular weight increase compared to the parent desloratadine structure.

Primary fragmentation pathways typically involve cleavage of the piperidine ring system, generating base peak fragments around m/z 230-250 corresponding to the tricyclic core after loss of the methylpiperidine moiety [7]. Secondary fragmentation includes loss of fluorine (M-19) and chlorine-containing fragments, providing additional structural confirmation.

The fragmentation pattern exhibits characteristic losses including the N-methylpiperidine fragment (loss of 98 mass units), consistent with related desloratadine derivatives [7]. The stability of the fluorinated quaternary center influences the fragmentation pathways, often leading to rearrangement products that retain the fluorine substituent.

Infrared Spectroscopic Functional Group Analysis

Infrared spectroscopy of desloratadine impurity 7 reveals characteristic absorption bands corresponding to the various functional groups within the molecular structure. The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches occur around 2800-3000 cm⁻¹ [11] [12].

The aromatic C=C and C=N stretching vibrations manifest as multiple bands in the 1450-1650 cm⁻¹ region, reflecting the conjugated tricyclic system [11]. The pyridine ring contributes characteristic bands around 1580-1600 cm⁻¹, distinguishable from benzene ring vibrations through their specific frequency patterns.

The C-F stretching vibration appears as a strong, sharp band typically around 1000-1100 cm⁻¹, serving as a diagnostic feature for fluorine substitution [12]. The C-Cl stretching vibration contributes a characteristic band around 750-850 cm⁻¹, confirming the presence of the aromatic chlorine substituent.

Piperidine ring vibrations contribute multiple bands in the fingerprint region, with N-CH₃ deformation modes appearing around 1450-1470 cm⁻¹. The complex molecular structure generates numerous bands in the 800-1500 cm⁻¹ fingerprint region, providing detailed structural information for compound identification and purity assessment [11] [12].

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption spectrum of desloratadine impurity 7 exhibits characteristic electronic transitions reflecting the extended conjugation within the tricyclic benzocycloheptapyridine system. The primary absorption maximum occurs around 240-245 nm, consistent with π→π* transitions within the aromatic system [13] [14].

The fluorine and chlorine substituents influence the electronic properties of the chromophore, with the electron-withdrawing effects potentially shifting absorption maxima and affecting extinction coefficients [14]. Secondary absorption bands appear in the 280-300 nm region, attributed to n→π* transitions involving the pyridine nitrogen and extended conjugation effects.

The molar absorptivity values typically range from 10,000-25,000 L mol⁻¹ cm⁻¹ at the primary absorption maximum, reflecting the strong electronic transitions within the conjugated system [13]. The absorption profile shows characteristic fine structure reflecting vibronic coupling within the rigid tricyclic framework.

Solvent effects significantly influence the absorption characteristics, with polar solvents generally causing bathochromic shifts compared to nonpolar media [14]. The stability of the compound under ultraviolet irradiation varies depending on excitation wavelength and environmental conditions, with potential photodegradation pathways affecting analytical applications [2].

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Exact Mass

344.1455546 g/mol

Monoisotopic Mass

344.1455546 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

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